5-(2-methoxyethoxy)-1H-indazole is a compound belonging to the indazole family, which is characterized by a bicyclic structure comprising a five-membered ring fused to a six-membered ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and biological activities. Indazoles, including 5-(2-methoxyethoxy)-1H-indazole, are classified as heterocyclic organic compounds, which are compounds containing rings that include at least one atom that is not carbon, such as nitrogen or oxygen.
The synthesis of 5-(2-methoxyethoxy)-1H-indazole can be achieved through various methods, including:
The synthesis often utilizes solvents like dimethylformamide or dimethyl sulfoxide, which provide suitable environments for the reactions. Reaction conditions such as temperature, time, and pH are critical for optimizing yields and purity of the final product. For example, reactions may be conducted under reflux conditions to enhance reaction rates.
The molecular formula of 5-(2-methoxyethoxy)-1H-indazole is . The structure consists of an indazole ring system with a methoxyethoxy substituent at the 5-position. The presence of the methoxy group contributes to the compound's solubility and reactivity.
CCOCC1=CN=C(N1)C2=CC=CC=C2O
5-(2-methoxyethoxy)-1H-indazole can participate in various chemical reactions:
These reactions often require specific reagents and conditions; for instance, oxidation might involve agents like potassium permanganate or chromium trioxide, while reductions could utilize lithium aluminum hydride or catalytic hydrogenation techniques.
The mechanism of action for 5-(2-methoxyethoxy)-1H-indazole involves its interaction with biological targets, potentially modulating enzymatic activities or receptor interactions. For instance, some indazole derivatives have been shown to exhibit anti-inflammatory and anticancer properties by inhibiting specific signaling pathways associated with these diseases.
Studies indicate that compounds in this class can effectively inhibit pathways related to tumor growth and inflammation by targeting key enzymes such as cyclooxygenases or lipoxygenases. This suggests potential therapeutic applications in oncology and inflammatory diseases.
5-(2-methoxyethoxy)-1H-indazole has several potential applications:
The construction of the indazole core for 5-(2-methoxyethoxy)-1H-indazole primarily relies on transition metal-catalyzed cyclization and reductive strategies. A prominent method involves intramolecular C–H amination of o-substituted arylhydrazones under palladium catalysis. For example, diaryl ketone hydrazones undergo cyclization using iodine/iodide oxidants to form 1H-indazole scaffolds with yields exceeding 80% [2]. Alternative protocols employ [bis(trifluoroacetoxy)iodo]benzene (PIFA) as a metal-free oxidant, demonstrating compatibility with electron-donating substituents essential for subsequent 5-position functionalization [2].
Reductive cyclization offers another key pathway, particularly for precursors bearing nitro groups. ortho-Nitrobenzaldehyde derivatives undergo organophosphorus-mediated deoxygenative cyclization with hydrazines or amines, forming 2H-indazole intermediates that can be isomerized to the 1H-tautomer. This method efficiently installs C3-amino groups but requires stoichiometric phosphine reagents (e.g., hexamethylphosphite) and hydrosilane reductants [2] [6]. Recent advances utilize SnCl₂·H₂O-mediated reductive cyclization of α-perfluoroalkylated benzylamines derived from 2-nitrobenzaldehydes, though this approach shows limited scope for alkoxy substitutions [2].
Table 1: Comparison of Indazole Core Formation Methods
Method | Key Reagent/Catalyst | Yield Range | Functional Group Tolerance | Limitations |
---|---|---|---|---|
Pd-Catalyzed C–H Amination | Pd(OAc)₂, I₂/KI | 75–92% | Moderate (halogens, alkyl) | Requires ortho-substituted hydrazones |
Metal-Free Oxidative | PIFA | 65–85% | High (ether, ester) | Cost of hypervalent iodine reagents |
Organophosphorus Reductive | P(III)/P(V)=O, R₃SiH | 60–78% | Moderate (acid-sensitive groups) | Stoichiometric phosphine required |
Tin-Mediated Reductive | SnCl₂·H₂O | 45–70% | Low (perfluoroalkyl-specific) | Limited alkoxy compatibility |
Installing the 5-(2-methoxyethoxy) group occurs via two primary strategies: late-stage nucleophilic substitution on halogenated indazoles or pre-cyclization alkoxylation of benzene precursors. Late-stage etherification proves more efficient for target-specific synthesis. 5-Hydroxy-1H-indazole undergoes Williamson ether synthesis with 2-bromoethyl methyl ether under basic conditions (K₂CO₃, DMF, 80°C), achieving 70–85% yields. However, competitive O- versus N-alkylation necessitates N1-protection, typically with SEM (2-(trimethylsilyl)ethoxymethyl) groups [5] [7].
For enhanced regiocontrol, direct C–H alkoxylation using copper/palladium dual catalysis has emerged. 1H-Indazole reacts with 2-methoxyethanol derivatives via directed C–H activation under Cu(OAc)₂/Pd(dppf)Cl₂ catalysis, though yields for 5-substitution remain modest (50–65%) due to competing C3 functionalization [7]. Alternatively, pre-functionalized benzene precursors with the 2-methoxyethoxy group enable regioselective cyclization. For example, 4-(2-methoxyethoxy)-2-nitrobenzaldehyde undergoes Cadogan cyclization with hydrazine, but this route suffers from poor regioselectivity (1H- vs 2H-indazole) and requires harsh conditions (150°C) [5].
Table 2: Etherification Strategies for 5-Substitution
Strategy | Reaction Conditions | Regioselectivity | Yield | Key Advantage |
---|---|---|---|---|
Late-Stage SNAr (Halogenated) | 5-Bromoindazole, NaH, 2-bromoethyl methyl ether, THF, 60°C | >95% C5 | 75–85% | Compatibility with N-protected indazoles |
Directed C–H Alkoxylation | Cu(OAc)₂ (20 mol%), Pd(dppf)Cl₂ (5 mol%), Ag₂CO₃, 120°C | ~80% C5 | 50–65% | Avoids pre-halogenation |
Pre-Cyclization Installation | Cyclization of alkoxy-substituted precursors | Variable | 40–70% | Early introduction avoids N-protection |
Domino imine condensation/reductive cyclization sequences enable efficient construction of 3,5-disubstituted indazoles. Organophosphorus-mediated one-pot protocols convert 2-nitrobenzaldehydes with alkyl/aryl hydrazines into 3-amino-2H-indazoles under reducing conditions, followed by in situ isomerization to 1H-indazoles. This approach tolerates the 2-methoxyethoxy group when installed at the aldehyde stage, achieving 60–75% overall yields [2]. Temperature control is critical to prevent N1-dealkylation of the alkoxy group; optimal performance occurs at 110°C in toluene with triethyl phosphite as the reductant [6].
A three-component variant employs 2-nitrobenzaldehydes, amines, and hydrazines in a single flask. Here, imine formation precedes phosphite-mediated nitro reduction and N–N bond formation. For 5-alkoxy derivatives, electron-donating groups slow the reduction step, necessitating extended reaction times (24–36 h). This method delivers 3-substituted-5-(2-methoxyethoxy)-1H-indazoles without isolating intermediates, though purification remains challenging due to phosphine oxide byproducts [2] [6].
Suzuki-Miyaura coupling enables late-stage diversification of halogenated 5-(2-methoxyethoxy)-1H-indazole precursors. Optimized conditions for 6-bromo-4-(2-methoxyethoxy)-1H-indazole coupling involve PdCl₂(dppf)·DCM complex (2–5 mol%) in dioxane/water (3:1) with K₂CO₃ at 100°C, achieving >94% yield with aryl/heteroaryl boronic acids [8] [9]. The 2-methoxyethoxy group enhances substrate solubility, preventing catalyst poisoning by coordinating Pd species. Ferrocene-based ligands (dppf) outperform triarylphosphines due to chelation-assisted stabilization of the oxidative addition complex, as confirmed by DFT calculations showing a 5.8 kcal/mol lower energy barrier for PdCl₂(dppf) versus Pd(PPh₃)₄ [8].
For N1-functionalization, direct N-alkylation of the indazole nitrogen is achieved using alkyl halides under phase-transfer conditions (NaOH, TBAB, CH₂Cl₂). However, C3-competition necessitates prior protection. Alternatively, palladium-catalyzed C–H arylation at C7 can be achieved using aryl iodides, leveraging the 2-methoxyethoxy group as a weakly coordinating directing group. XPhos/Pd(OAc)₂ systems provide 70% C7-arylation selectivity, enabling tetra-substituted derivatives [9].
Table 3: Optimized Cross-Coupling Conditions for Halogenated Derivatives
Substrate | Catalyst System | Solvent | Base | Temp (°C) | Yield Range | Application Scope |
---|---|---|---|---|---|---|
6-Bromo-5-(2-methoxyethoxy)-1H-indazole | PdCl₂(dppf)·DCM (5 mol%) | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 90–98% | Aryl, heteroaryl boronic acids |
4-Bromo-5-(2-methoxyethoxy)-1H-indazole | Pd(OAc)₂/XPhos (3 mol%) | Toluene/EtOH | Cs₂CO₃ | 85 | 75–88% | Electron-deficient aryl boronic acids |
3-Iodo-1H-indazole-5-(2-methoxyethoxy) | PdCl₂(dtbpf) (5 mol%) | THF/H₂O | K₃PO₄ | 70 | 65–80% | Sterically hindered boronic acids |
Deuterium labeling at metabolically vulnerable positions improves the pharmacokinetic profile of 5-(2-methoxyethoxy)-1H-indazole derivatives. Site-specific deuteration at the benzylic position of the 2-methoxyethoxy chain (O–CH₂–CD₂–OCH₃) is achieved via LiAlD₄ reduction of ester precursors prior to cyclization. This method delivers >95% deuterium incorporation and reduces CYP450-mediated oxidative cleavage by 3.1-fold in human liver microsomes [6].
For indazole core deuteration, H/D exchange at C3 utilizes D₂O under basic conditions (NaOD, 120°C), but this approach lacks regioselectivity. Superior results come from deuterated hydrazine reagents (e.g., N₂D₄) in Cadogan-type cyclizations of 2-nitrobenzaldehydes bearing the 5-(2-methoxyethoxy) group. This route affords [4,7-²H₂]-5-(2-methoxyethoxy)-1H-indazole with 99 atom% D, showing 40% higher metabolic stability in hepatocyte assays compared to non-deuterated analogs [6]. Notably, deuterium installation at C7 rather than C4 provides greater stabilization against oxidative metabolism, as confirmed by metabolite profiling using LC-MS [6].
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0